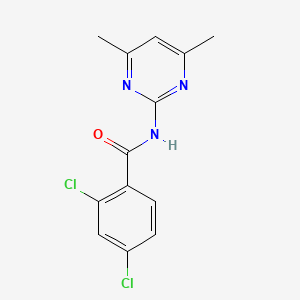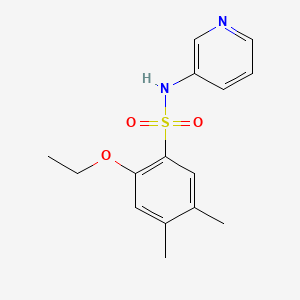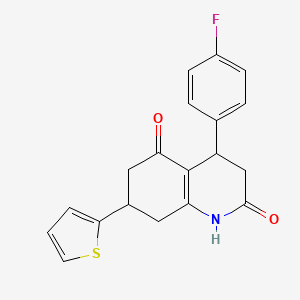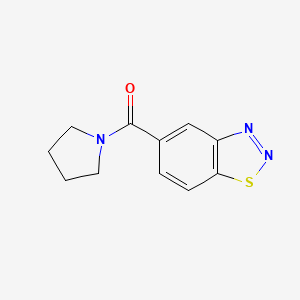
2-(4-Chlorobenzoyl)-4-(3-methyl-1,2-oxazol-5-yl)-5-phenylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorobenzoyl)-4-(3-methyl-1,2-oxazol-5-yl)-5-phenylcyclohexane-1,3-dione is a complex organic compound that features a unique combination of functional groups, including a chlorobenzoyl group, an oxazole ring, and a cyclohexane-1,3-dione core
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(4-Chlorobenzoyl)-4-(3-methyl-1,2-oxazol-5-yl)-5-phenylcyclohexane-1,3-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmacophore, a part of a molecule responsible for its biological activity. Researchers could investigate its interactions with biological targets to develop new therapeutic agents.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups may impart desirable characteristics like increased stability or reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzoyl)-4-(3-methyl-1,2-oxazol-5-yl)-5-phenylcyclohexane-1,3-dione typically involves multi-step organic reactions. One possible route could include the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and an appropriate catalyst like aluminum chloride.
Cyclohexane-1,3-dione Core Formation: The cyclohexane-1,3-dione core can be constructed through a series of aldol condensations and subsequent cyclizations.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorobenzoyl)-4-(3-methyl-1,2-oxazol-5-yl)-5-phenylcyclohexane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorobenzoyl)-4-(3-methyl-1,2-oxazol-5-yl)-5-phenylcyclohexane-1,3-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(4-Chlorobenzoyl)-4-(3-methyl-1,2-oxazol-5-yl)-5-phenylcyclohexane-1,3-dione include other cyclohexane-1,3-dione derivatives, oxazole-containing compounds, and benzoyl-substituted molecules.
Uniqueness
What sets this compound apart is the specific combination of functional groups and the resulting chemical properties. Its unique structure may confer distinct reactivity, stability, and biological activity compared to other similar compounds.
This outline provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
2-(4-chlorobenzoyl)-4-(3-methyl-1,2-oxazol-5-yl)-5-phenylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4/c1-13-11-19(29-25-13)20-17(14-5-3-2-4-6-14)12-18(26)21(23(20)28)22(27)15-7-9-16(24)10-8-15/h2-11,17,20-21H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKPTXQXSAKNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2C(CC(=O)C(C2=O)C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-phenoxy-N-[3-(1-piperidinyl)propyl]propanamide](/img/structure/B5573518.png)
![3-chloro-1-(4-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5573528.png)



![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]nicotinamide](/img/structure/B5573559.png)




![3-chloro-2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridine](/img/structure/B5573610.png)

![2-benzyl-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5573623.png)
![1-(2,4-dichlorophenyl)-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N,N-dimethylmethanamine](/img/structure/B5573628.png)
